molecular formula C15H18N2O2 B11078327 Isoindole-1,3-dione, perhydro-2-phenylaminomethyl-

Isoindole-1,3-dione, perhydro-2-phenylaminomethyl-

Cat. No.: B11078327
M. Wt: 258.32 g/mol
InChI Key: GPHHVZCCDCCECW-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- is a chemical compound with the molecular formula C15H12N2O2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(anilinomethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C15H18N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2

InChI Key

GPHHVZCCDCCECW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation with Primary Amines

Introducing the phenylaminomethyl group requires selective functionalization at the 2-position. A two-step approach is documented:

  • Mannich Reaction : Condensation of formaldehyde with benzylamine generates a phenylaminomethyl intermediate, which is subsequently reacted with tetrahydrophthalic anhydride. This method, however, requires stringent pH control (pH 8–9) to avoid side reactions.

  • Direct Alkylation : Treating the isoindole core with chloromethyl benzylamine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves C-2 substitution, though yields vary (45–72%) depending on steric hindrance.

Advanced Functionalization: Introducing the Phenylaminomethyl Group

Protection-Deprotection Strategies

To prevent undesired side reactions during functionalization, carboxyl and amine groups often require protection:

  • Carboxyl Protection : Methyl or tert-butyl esters are introduced using dimethyl sulfate or tert-butyl bromide, respectively. For instance, dimethyl 3-amino-4-hydroxyphthalate serves as a protected intermediate in multi-step syntheses.

  • Amine Protection : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are applied via reaction with Cbz-Cl or Boc₂O. Subsequent hydrogenolysis or acid treatment removes these groups post-cyclization.

Case Study: Synthesis from 3-Aminopiperidine-2,6-dione

A patent-pending method (US9133161B2) outlines the reaction of 3-aminopiperidine-2,6-dione hydrochloride with 3-amino-4-hydroxyphthalic acid in acetic acid and triethylamine at 120°C. The process achieves 78% yield of the perhydroisoindole intermediate, which is then alkylated with benzylamine derivatives. Critical parameters include:

  • Solvent : Acetic acid enhances protonation of the amine, facilitating nucleophilic attack.

  • Temperature : Elevated temperatures (120°C) drive cyclization but risk decarboxylation.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

SolventCatalystTemperature (°C)Yield (%)Reference
Acetic acidTriethylamine12078
Toluenep-TsOH11065
DMFK₂CO₃8072

Polar aprotic solvents like DMF improve solubility of aromatic intermediates, while Brønsted acids (e.g., p-toluenesulfonic acid) catalyze imide formation.

Temperature and Time Dependence

  • Cyclization : Optimal at 110–120°C for 6–12 hours. Prolonged heating (>15 hours) degrades the product.

  • Hydrogenation : If unsaturated precursors are used, catalytic hydrogenation (H₂, Pd/C, 50 psi) at 25°C for 24 hours achieves full saturation without ring opening.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted amines and anhydrides.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 182–184°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂NH), 3.02–2.85 (m, 4H, piperidine-H).

  • FT-IR : Peaks at 1775 cm⁻¹ (C=O asymmetric stretch) and 1700 cm⁻¹ (C=O symmetric stretch) confirm the imide structure.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Decarboxylation : Minimized by using protecting groups and avoiding excessive temperatures.

    • Overtalkylation : Controlled by slow addition of alkylating agents and stoichiometric monitoring.

  • Scale-Up Issues :

    • Exothermic reactions during cyclization require jacketed reactors for temperature control.

    • Catalytic hydrogenation at industrial scales demands stringent pressure regulation to prevent explosion risks .

Chemical Reactions Analysis

Types of Reactions

Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Isoindole derivatives, including isoindole-1,3-dione, exhibit a range of biological effects that make them valuable in pharmaceutical research. Key areas of activity include:

  • Anticancer Properties : Recent studies have demonstrated that isoindole derivatives possess anti-proliferative effects against various cancer cell lines. For instance, compounds derived from isoindole-1,3-dione have shown effectiveness against gastrointestinal solid tumors such as HepG-2 and HCT-116 cell lines .
  • Neuroprotective Effects : Isoindoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. They act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in cognitive decline. Notably, a derivative with a phenyl substituent at position 4 of piperazine exhibited an IC50 value of 1.12 μM against acetylcholinesterase .
  • Anti-inflammatory and Antibacterial Activities : Isoindole derivatives have been reported to modulate inflammatory pathways and exhibit antibacterial effects. They influence pro-inflammatory factors such as induced nitric oxide synthase (iNOS) and tumor necrosis factor (TNF), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) .

Synthesis and Characterization

The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalimide with various amine derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Table 1: Summary of Synthesized Isoindole Derivatives

CompoundStructureYield (%)IC50 (AChE)IC50 (BuChE)
I[Structure]671.12 μM21.24 μM
II[Structure]TBDTBDTBD
III[Structure]TBDTBDTBD

*Note: TBD = To Be Determined

Case Study 1: Neurodegenerative Disease Research

A series of isoindoline-1,3-dione derivatives were evaluated for their inhibitory effects on cholinesterases relevant to Alzheimer's disease. The study utilized molecular docking and dynamic simulations to predict binding affinities and optimize lead compounds for further development .

Case Study 2: Anticancer Activity

Research focused on the anti-proliferative effects of isoindole derivatives against specific cancer cell lines revealed promising results. The compounds were tested for cytotoxicity, leading to the identification of several candidates for further preclinical evaluation .

Comparison with Similar Compounds

Biological Activity

Isoindole-1,3-dione derivatives, particularly those with perhydro-2-phenylaminomethyl substitutions, have garnered significant attention in recent years due to their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its anticancer properties, analgesic and anti-inflammatory effects, and potential as a cholinesterase inhibitor.

Overview of Isoindole-1,3-dione Derivatives

Isoindole-1,3-dione (also known as phthalimide) is a heterocyclic compound that serves as a core structure for various bioactive molecules. Its derivatives are noted for their broad spectrum of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Analgesic

The presence of substituents on the isoindole ring significantly influences the pharmacological properties of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole-1,3-dione derivatives. For instance:

  • In Vitro Studies : Compounds such as N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on adenocarcinoma (A549-Luc) cell lines. MTT assays indicated that these compounds effectively reduced cell viability with calculated IC50 values demonstrating their potency against cancer cells .
  • In Vivo Studies : In xenograft models involving nude mice, these compounds were administered via tail vein injections. Tumor growth was monitored over 60 days, revealing significant reductions in tumor size in treated groups compared to controls. Histopathological analyses confirmed the therapeutic efficacy of these isoindole derivatives .

Analgesic and Anti-inflammatory Effects

Isoindole derivatives have also been evaluated for their analgesic and anti-inflammatory properties:

  • Acute Toxicity and Biological Activity : In a study assessing various N-substituted isoindoline-1,3-dione derivatives, one compound was identified as having low toxicity and pronounced analgesic effects. The compound demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines while enhancing anti-inflammatory markers such as IL-10 .

Cholinesterase Inhibition

Another area of research focuses on the potential of isoindole derivatives as cholinesterase inhibitors:

  • In Vitro Activity : Some isoindole derivatives exhibited potent inhibitory activity against acetylcholinesterase (AChE), with IC50 values ranging from 34 nM to 0.54 μM. This suggests their potential utility in treating neurodegenerative diseases like Alzheimer’s .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of isoindole-1,3-dione derivatives:

Activity Study Type Key Findings
AnticancerIn VitroSignificant reduction in A549 cell viability (IC50 values)
In VivoReduced tumor size in xenograft models
AnalgesicIn VivoLow toxicity with pronounced analgesic effects
Anti-inflammatoryIn VivoInhibition of pro-inflammatory cytokines
Cholinesterase InhibitionIn VitroPotent AChE inhibition (IC50 values ranging from 34 nM)

Q & A

Q. Methodological Answer :

  • IR spectroscopy : Identifies key functional groups (C=O stretch at ~1770 cm⁻¹, C–N at ~1350 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves stereoisomerism; e.g., aziridine derivatives show distinct chemical shifts for diastereomers (e.g., 5:95 isomer ratio in compound 18) .
  • HRMS : Validates molecular weight (e.g., compound 19: m/z 365.0894 [M+H]⁺) .

Advanced: How can stereochemical ambiguities in aziridine-containing derivatives be resolved experimentally?

Q. Methodological Answer :

  • ¹H NMR analysis : Compare coupling constants (J) and splitting patterns. For example, compound 23’s isomers (85:15 ratio) exhibit distinct methyl group shifts (δ 1.65 vs. 1.72 ppm) .
  • NOESY experiments : Detect spatial proximity of protons to confirm axial/equatorial configurations in aziridine rings.
  • Crystallographic data : Resolve absolute configuration via anomalous scattering in X-ray studies .

Basic: What safety protocols are critical when handling isoindole-1,3-dione derivatives?

Q. Methodological Answer :

  • Respiratory protection : Use P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 respirators for high concentrations .
  • Skin protection : Wear nitrile gloves and full-body suits to prevent dermal absorption .
  • Environmental control : Avoid drainage contamination; use closed systems for waste disposal .

Advanced: How can computational models predict the bioactivity of these derivatives?

Q. Methodological Answer :

  • Molecular docking : Screen against targets like monoamine oxidase (MAO) or cholinesterase (ChE) using software (e.g., AutoDock). For example, derivatives with 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide show MAO-B inhibition (IC₅₀ < 10 µM) .
  • 3D-QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antiproliferative activity .
  • In vitro assays : Validate predictions using enzyme inhibition assays (e.g., Ellman’s method for ChE activity) .

Q. Methodological Answer :

  • Competitive hydrolysis : Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize water interference .
  • Over-alkylation : Control stoichiometry (amine:phthalimide = 1:1.2) and monitor reaction progress via TLC .

Advanced: How do π-π interactions influence the crystallographic packing of these compounds?

Q. Methodological Answer :

  • Crystal packing analysis : Measure centroid-to-centroid distances (e.g., 3.8–4.2 Å between isoindole and phenyl rings) .
  • Thermal stability : Correlate packing density with decomposition temperatures (e.g., >250°C for tightly packed derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.